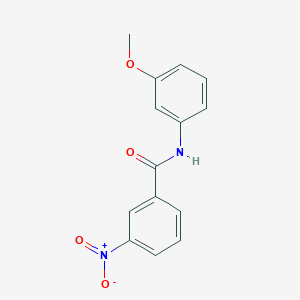
N-(3-methoxyphenyl)-3-nitrobenzamide
Übersicht
Beschreibung
“N-(3-Methoxyphenyl)-3-nitrobenzamide” is a chemical compound. Its structure consists of a benzamide group where the amide nitrogen is bonded to a 3-methoxyphenyl group and the carbonyl carbon is bonded to a 3-nitrophenyl group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the appropriate aniline (in this case, 3-methoxyaniline) with a nitrobenzoyl chloride . The reaction is usually carried out in the presence of a base, such as pyridine, which acts as a catalyst and a solvent .Molecular Structure Analysis
The molecular structure of “N-(3-methoxyphenyl)-3-nitrobenzamide” can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The presence of the nitro group (-NO2) and the methoxy group (-OCH3) can be confirmed by their characteristic absorption bands in the IR spectrum .Chemical Reactions Analysis
The chemical reactions of “N-(3-methoxyphenyl)-3-nitrobenzamide” would largely depend on the conditions and the reagents used. For instance, it could potentially undergo hydrolysis under acidic or basic conditions to yield 3-methoxyaniline and 3-nitrobenzoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-methoxyphenyl)-3-nitrobenzamide” can be predicted based on its molecular structure. For example, it is likely to have a relatively high melting point due to the presence of the polar nitro and amide groups, which can form strong intermolecular forces .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
N-(3-methoxyphenyl)-3-nitrobenzamide has been investigated for its antifungal potential. Researchers synthesized a library of 1,2,3-triazole derivatives from naphthols using click chemistry. These derivatives were evaluated for their antifungal activity. In vitro and in silico studies revealed that these compounds may possess ideal structural requirements for the development of novel therapeutic agents against fungal infections .
Liquid Crystalline Analogues
While not directly related to N-(3-methoxyphenyl)-3-nitrobenzamide, the concept of liquid crystalline analogues is relevant. Researchers have synthesized photoactive liquid crystalline analogues with OCH3-substituted phenyl-imino-alkoxybenzoates. These compounds exhibit mesomorphic behavior and could find applications in solar energy devices .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-(3-methoxyphenyl)-3-nitrobenzamide” could include further studies on its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential use in medicinal chemistry, given the biological activity of many nitrobenzamide and methoxyphenyl compounds .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUAHBNREGYOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-nitrobenzamide | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2473926.png)
![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)
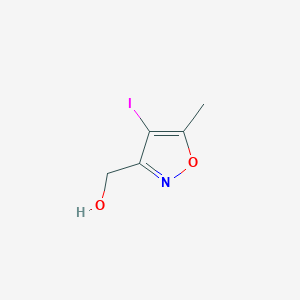
![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)
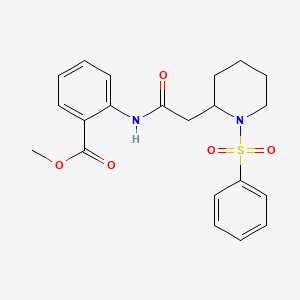

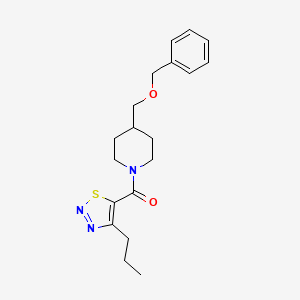
![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)

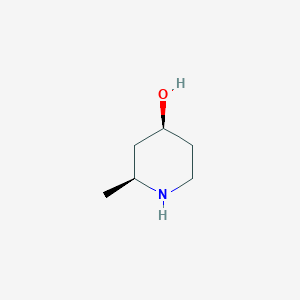
![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)